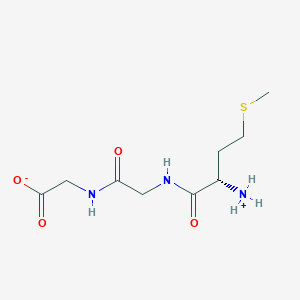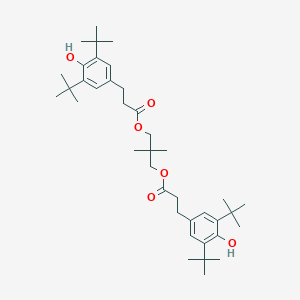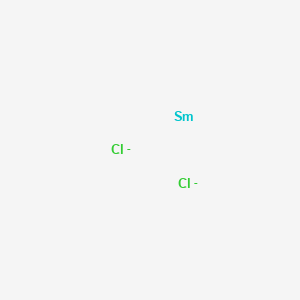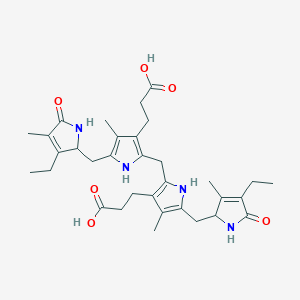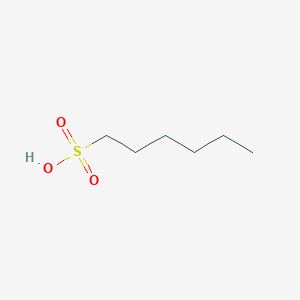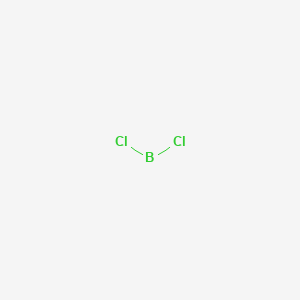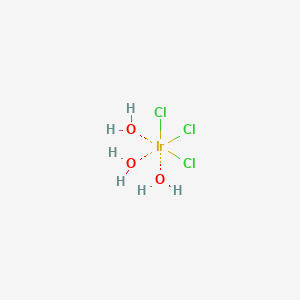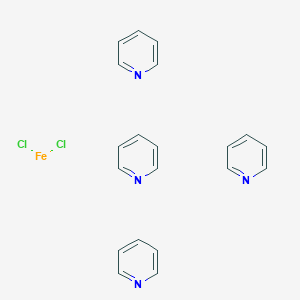
Dichlorotetrakis(pyridine)iron
説明
Dichlorotetrakis(pyridine)iron(II) is a coordination complex with the formula FeCl2(pyridine)4 . It is a yellow solid and a prominent example of a transition metal pyridine complex . It is used as an anhydrous precursor to other iron complexes and catalysts .
Synthesis Analysis
The synthesis of Dichlorotetrakis(pyridine)iron(II) involves treating ferrous chloride with an excess of pyridine . The compound is prone to oxidation in air, making the cleanup process slightly difficult but manageable .Molecular Structure Analysis
According to X-ray crystallography, the chloride ligands in Dichlorotetrakis(pyridine)iron(II) are mutually trans . The complex has a high spin configuration . A monohydrate as well as several related complexes are known .Physical And Chemical Properties Analysis
Dichlorotetrakis(pyridine)iron(II) is a yellow solid . It has a molecular weight of 443.15 g/mol . It is also mentioned that the compound is paramagnetic due to the presence of an unpaired electron on the iron center.科学的研究の応用
Indicator in Chelatometric Determination of Iron(III) : Pyridine-2,3-diol, a related compound, has been used effectively as an indicator in the chelatometric determination of iron(III) in a specific pH range. This method is effective even in the presence of common bivalent metal ions, though some interferences have been noted (Goel & Singh, 1971).
Reaction with Organic Amines : The interaction of dichlorotetrakis(pyridine)cobalt(III) chloride with alkyl- or arylamines has been studied, showcasing its ability to undergo reduction from CoIII to CoII in the presence of these amines (Regassa & Retta, 1996).
Ligands for Iron Complexes : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been used as ligands in iron complexes, offering insights into their complex chemistry, including applications in luminescent lanthanide compounds and unusual iron complexes (Halcrow, 2005).
Classical Coordination Compound : Dichlorotetrakis(pyridine)platinum(IV) nitrate has been studied for its classical coordination chemistry, providing insights into the nature of covalent hydrates and the effects of impurities in aqueous solutions (Seddon et al., 1987).
Pyridine Bis(oxazoline) Iron Complexes : The chemistry of pyridine bis(oxazoline) iron compounds has been explored, particularly in relation to their electronic properties and catalytic applications in processes like hydrosilylation of ketones (Tondreau et al., 2009).
Bis(diisopropylphosphino)pyridine Iron Complexes : These complexes have been studied for their structure and reactivity, highlighting the electron-donating ability of the pincer ligand compared to other ligands (Trovitch et al., 2006).
Pyridine(diimine)iron Tetrazene Complexes : Research on these complexes has provided insights into their electronic structures, including the identification of different classes of compounds based on the nature of the tetrazene nitrogen substituent (Bowman et al., 2018).
Oxygen Reduction Catalysis : Fe(III)-meso-tetra(pyridyl)porphyrins, which include pyridine groups, have been used as electrocatalysts for oxygen reduction, demonstrating selectivity based on the orientation of pyridinium groups (Matson et al., 2012).
Safety And Hazards
Dichlorotetrakis(pyridine)iron(II) is labeled as an irritant . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .
特性
IUPAC Name |
dichloroiron;pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H5N.2ClH.Fe/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQSAWIBLUAVAB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Fe]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2FeN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorotetrakis(pyridine)iron | |
CAS RN |
15138-92-8 | |
| Record name | Tetrapyridineiron(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



